molecular formula C16H15Cl2NO2 B5202699 N-(2,3-dichlorophenyl)-4-propoxybenzamide

N-(2,3-dichlorophenyl)-4-propoxybenzamide

Cat. No. B5202699
M. Wt: 324.2 g/mol
InChI Key: NHMVJCRULTZISV-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-4-propoxybenzamide, commonly known as DCPPB, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel.

Scientific Research Applications

DCPPB has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain. Additionally, DCPPB has been investigated for its potential use in treating inflammatory bowel disease, as it has been shown to reduce inflammation in the gut. DCPPB has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Mechanism of Action

DCPPB acts as an antagonist of the N-(2,3-dichlorophenyl)-4-propoxybenzamide ion channel. N-(2,3-dichlorophenyl)-4-propoxybenzamide is a non-selective cation channel that is activated by a variety of stimuli, including heat, acid, and capsaicin. By blocking N-(2,3-dichlorophenyl)-4-propoxybenzamide, DCPPB reduces the influx of calcium ions into cells, which can lead to a reduction in pain and inflammation.
Biochemical and Physiological Effects
DCPPB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of pain and inflammatory bowel disease. Additionally, DCPPB has been shown to reduce drug-seeking behavior in animal models of addiction. However, DCPPB has also been shown to have some negative effects, such as reducing the cough reflex and impairing thermoregulation.

Advantages and Limitations for Lab Experiments

DCPPB has several advantages for lab experiments. It is a highly selective antagonist of the N-(2,3-dichlorophenyl)-4-propoxybenzamide ion channel, which makes it a useful tool for studying the role of N-(2,3-dichlorophenyl)-4-propoxybenzamide in various physiological processes. Additionally, DCPPB is relatively easy to synthesize and purify, which makes it a cost-effective compound to use in lab experiments. However, DCPPB has some limitations for lab experiments. It has been shown to have off-target effects on other ion channels, which can complicate the interpretation of results. Additionally, DCPPB has some negative effects on physiological processes, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DCPPB. One area of research is the development of more selective N-(2,3-dichlorophenyl)-4-propoxybenzamide antagonists. While DCPPB is a highly selective antagonist, it does have some off-target effects on other ion channels. Developing more selective N-(2,3-dichlorophenyl)-4-propoxybenzamide antagonists could help to reduce these off-target effects and improve the specificity of the compound. Another area of research is the investigation of the long-term effects of DCPPB. While DCPPB has been shown to have some beneficial effects in animal models, it is unclear what the long-term effects of the compound are. Investigating the long-term effects of DCPPB could help to determine its potential as a therapeutic agent. Finally, DCPPB could be used as a tool to study the role of N-(2,3-dichlorophenyl)-4-propoxybenzamide in various physiological processes. By using DCPPB to block N-(2,3-dichlorophenyl)-4-propoxybenzamide, researchers could investigate the role of N-(2,3-dichlorophenyl)-4-propoxybenzamide in pain, inflammation, and other processes.

Synthesis Methods

The synthesis of DCPPB involves the reaction of 2,3-dichloroaniline with 4-propoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography. The yield of the synthesis method is generally high, and the purity of the compound can be easily achieved.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-2-10-21-12-8-6-11(7-9-12)16(20)19-14-5-3-4-13(17)15(14)18/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMVJCRULTZISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-4-propoxybenzamide

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